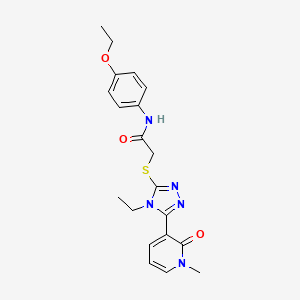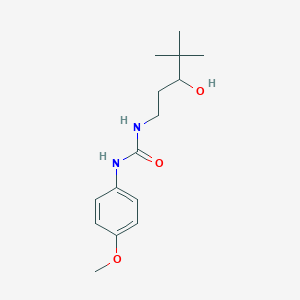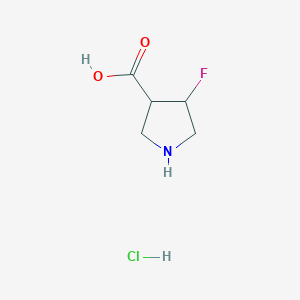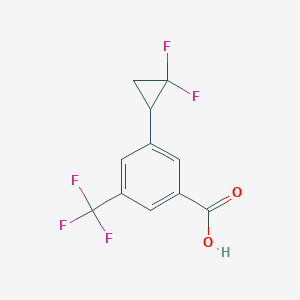
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide, also known as MPSP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Hybrid Compound Development
Recent studies have highlighted the importance of sulfonamide-based compounds in developing hybrid molecules with significant biological activities. Sulfonamides are known for their broad pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. Research emphasizes the design of sulfonamide hybrids by combining sulfonamides with other biologically active scaffolds like pyrazole, pyridine, and others to enhance their therapeutic potential (Ghomashi et al., 2022).
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize their potential as antibacterial agents. The innovative synthetic approaches have led to the creation of compounds with high antibacterial activity, showcasing the versatility of sulfonamides in developing new antimicrobial agents (Azab et al., 2013).
Anticancer and Radiosensitizing Properties
Research into sulfonamide derivatives has also extended into the exploration of their anticancer and radiosensitizing effects. Novel series of sulfonamide derivatives have been synthesized and tested for their in-vitro anticancer activity, identifying several compounds with significant efficacy. This area of study demonstrates the potential of sulfonamide compounds in cancer treatment and their ability to enhance the effectiveness of radiation therapy (Ghorab et al., 2015).
Metal Complex Formation
The unique chemical structure of sulfonamides allows for the formation of complex metal compounds with potential applications in various fields, including catalysis and material science. Studies have detailed the synthesis and structural characterization of metal complexes containing sulfonamide groups, revealing insights into their stability, reactivity, and potential applications (Sousa et al., 2001).
Chemical Delivery Systems
Sulfonamides have been investigated for their role in chemical delivery systems, particularly for the treatment of cerebral toxoplasmosis. Research has focused on developing dihydropyridine-based chemical delivery systems for various sulfonamides, demonstrating the feasibility of enhancing drug delivery to targeted sites within the body (Brewster et al., 1991).
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-13(9-14(17-18)12-5-4-6-15-10-12)11-16-22(20,21)19-7-2-3-8-19/h4-6,9-10,16H,2-3,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOLKEFXGOVGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2931667.png)

![4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2931670.png)
![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)

![Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2931675.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2931677.png)


![7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2931682.png)